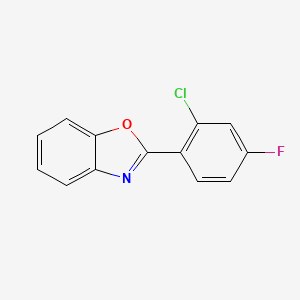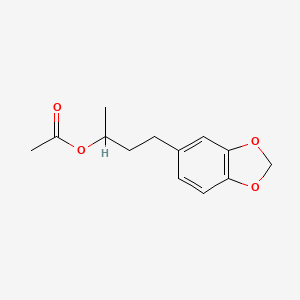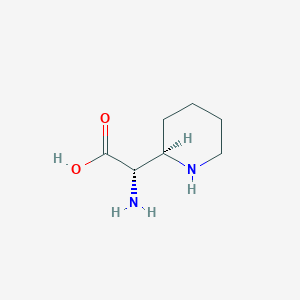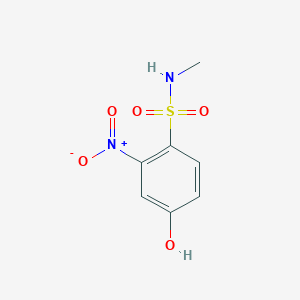![molecular formula C14H22O6S2 B13782741 3-{[(6-Methylheptyl)oxy]sulfonyl}benzene-1-sulfonic acid CAS No. 68310-32-7](/img/structure/B13782741.png)
3-{[(6-Methylheptyl)oxy]sulfonyl}benzene-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(6-Methylheptyl)oxy]sulfonyl}benzene-1-sulfonic acid is an organosulfur compound that belongs to the class of aromatic sulfonic acids. This compound is characterized by the presence of a benzene ring substituted with a sulfonic acid group and an alkyl ether sulfonyl group. It is a derivative of benzenesulfonic acid, which is known for its strong acidity and solubility in water and ethanol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(6-Methylheptyl)oxy]sulfonyl}benzene-1-sulfonic acid typically involves the sulfonation of benzene derivatives. One common method is the electrophilic aromatic substitution reaction, where benzene is treated with sulfur trioxide or concentrated sulfuric acid to introduce the sulfonic acid group . The alkyl ether sulfonyl group can be introduced through a subsequent reaction with an appropriate alkyl halide under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
3-{[(6-Methylheptyl)oxy]sulfonyl}benzene-1-sulfonic acid undergoes various types of chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonyl chlorides or sulfonamides.
Reduction: Reduction reactions can convert the sulfonic acid group to sulfides or thiols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as phosphorus pentachloride (PCl5) or sulfuryl chloride (SO2Cl2) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or diborane (B2H6) can be employed for reduction reactions.
Substitution: Typical reagents include halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Sulfonyl chlorides, sulfonamides.
Reduction: Sulfides, thiols.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
3-{[(6-Methylheptyl)oxy]sulfonyl}benzene-1-sulfonic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-{[(6-Methylheptyl)oxy]sulfonyl}benzene-1-sulfonic acid involves its interaction with molecular targets through its sulfonic acid and alkyl ether sulfonyl groups. These functional groups can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules . The compound can inhibit enzyme activity or disrupt cellular processes by modifying the structure and function of proteins and other biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic acid: The simplest aromatic sulfonic acid, used as a starting material for the synthesis of more complex derivatives.
Methanesulfonic acid: A strong acid with applications in green chemistry and electrochemical processes.
Sulfonimidates: Organosulfur compounds with applications in medicinal chemistry and polymer synthesis.
Uniqueness
3-{[(6-Methylheptyl)oxy]sulfonyl}benzene-1-sulfonic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonic acid and alkyl ether sulfonyl groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propriétés
Numéro CAS |
68310-32-7 |
|---|---|
Formule moléculaire |
C14H22O6S2 |
Poids moléculaire |
350.5 g/mol |
Nom IUPAC |
3-(6-methylheptoxysulfonyl)benzenesulfonic acid |
InChI |
InChI=1S/C14H22O6S2/c1-12(2)7-4-3-5-10-20-22(18,19)14-9-6-8-13(11-14)21(15,16)17/h6,8-9,11-12H,3-5,7,10H2,1-2H3,(H,15,16,17) |
Clé InChI |
AGVKDMDEUHNXIQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCOS(=O)(=O)C1=CC=CC(=C1)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



(2-diphenylphosphinophenyl)methane,min. 97% taniaphos](/img/structure/B13782668.png)
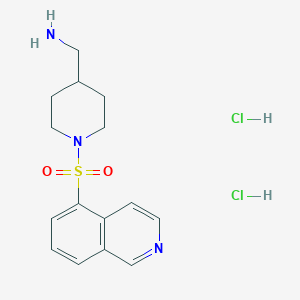
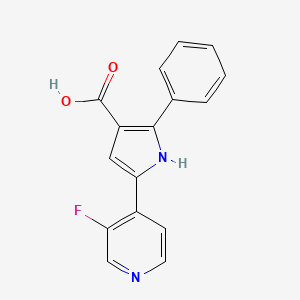
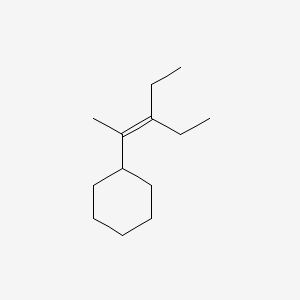

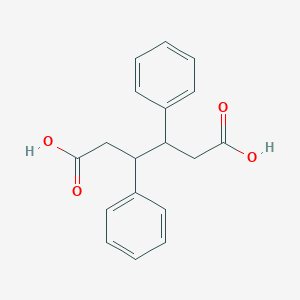
![4-[4-[Bis(2-chloroethyl)amino]anilino]-2,6-dimethylphenol](/img/structure/B13782705.png)

![1-[4-[2-(4-ethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13782719.png)
